molecular formula C23H25N5O2S B11421439 5-(Piperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline

5-(Piperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11421439
M. Wt: 435.5 g/mol
InChI Key: QUISVMJELRRHAG-UHFFFAOYSA-N
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Description

1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a triazoloquinazoline core, and a benzenesulfonyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the benzenesulfonyl group and the piperidine ring. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halides, acids, or bases depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Triazoloquinazolines: Compounds with similar core structures but different substituents.

    Benzenesulfonyl Derivatives: Compounds with the benzenesulfonyl group attached to different cores.

    Piperidine Derivatives: Compounds with the piperidine ring but varying functional groups.

Uniqueness: 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H25N5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

5-piperidin-1-yl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline

InChI

InChI=1S/C23H25N5O2S/c1-16(2)17-10-12-18(13-11-17)31(29,30)23-22-24-21(27-14-6-3-7-15-27)19-8-4-5-9-20(19)28(22)26-25-23/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3

InChI Key

QUISVMJELRRHAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5

Origin of Product

United States

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